Journal Name:Inorganic Chemistry Communications
Journal ISSN:1387-7003
IF:3.428
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/600912/description
Year of Origin:1998
Publisher:Elsevier BV
Number of Articles Per Year:329
Publishing Cycle:Monthly
OA or Not:Not
Caged Colloids
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-06-26 , DOI: 10.1021/acs.chemmater.3c01053
Colloidal microcontainers, such as hollow capsules and colloidosomes, have a range of applications, including drug delivery, energy storage, and artificial protocells. In this study, we present a versatile and scalable self-assembly approach for encapsulating cargo particles within well-defined porous membranes or cages. The encapsulation process involves camouflaging cargo within a liquid matrix that serves as a scaffold for satellite particles to form densely packed shells around. These satellites fuse to create self-standing cages, after which the liquid matrix is dissolved, trapping the cargo inside. By adjusting the fusion protocol, we can control the porosity of the cages at various length scales. We demonstrate the potential of this technique by employing functional cargo to showcase transmembrane transport phenomena, such as the delivery and active uptake of nanoparticles.
Detail
Cation-Exchange-Derived Wurtzite HgTe Nanorods for Sensitive Photodetection in the Short-Wavelength Infrared Range
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-12 , DOI: 10.1021/acs.chemmater.3c01144
HgTe nanocrystals are one of the most promising candidates for optoelectronic applications in short- and middle-range infrared wavelength regions. Fabrication of one-dimensional anisotropic HgTe nanoparticles with a wurtzite structure has been a challenging task, so far. We introduce a two-step cation-exchange strategy to synthesize wurtzite-phase HgTe nanorods, starting from CdTe nanorods and proceeding through the formation of a Cu2–xTe intermediate. We demonstrate a means to tune the residual Cu content in the final HgTe nanorods from tens to less than one at % by adjusting the oleylamine and N,N-dimethylethylenediamine concentrations used during the Cu-to-Hg cation-exchange step. The photoluminescence peak position of the HgTe nanorods is tunable in the broad spectral range from 1500 to 2500 nm with the decrease of the residual Cu content. Field-effect transistors based on fabricated HgTe nanorods show favorable transport characteristics, namely, hole mobilities up to 10–2 cm2V–1 s–1 and on/off current ratio up to 103. The responsivity of photodetectors based on HgTe nanorods at 1340 nm reaches 1 A/W, and the detectivity is up to 1010 Jones for the devices with a simple planar geometry. Results presented here indicate wide prospects for exploring the electronic properties of wurtzite HgTe nanorods, as well as cation-doping and ligand surface passivation effects on device performance, which is of great importance for the field of modern optoelectronics.
Detail
Chemical Insights into the Formation of Metastable Zinc Cobalt Sulfide Solid-Solution Nanoparticles through Simultaneous Multi-Cation Exchange
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-06-30 , DOI: 10.1021/acs.chemmater.3c00763
Nanoparticle materials that consist of a solid solution between two end member compounds often have composition-dependent physical properties. Their synthesis can be challenging, as it requires balancing the competing reactivities of many different reagents to favor the formation of a single-phase product rather than a phase-segregated mixture of its end members. Here, we provide chemical insights into the synthesis of wurtzite CoxZn1–xS nanoparticle spheres, rods, and plates for x = 0.25, 0.50, and 0.75, which represent solid solutions of CoS and ZnS, by simultaneously exchanging the Cu+ cations in roxbyite copper sulfide for Zn2+ and Co2+. Density-functional theory calculations of 401 different prototypical structures and compositions spanning the CoxZn1–xS solid solution space confirm that they are metastable with positive mixing enthalpies and formation energies that are 100–150 meV per formula unit above the convex hull. Competition experiments reveal preferential exchange of Co2+ vs Zn2+ when both are present in excess. We balance their reactivities by controlling the ratio of total cations to copper sulfide, thereby avoiding the formation of cobalt sulfide byproducts. UV–vis–NIR absorption spectra reveal a decrease in band gap as x in CoxZn1–xS increases; x = 0.25 and x = 0.50 are semiconducting, while x = 0.75 is metallic. The optical properties of the CoxZn1–xS solid solutions differ from CoS–ZnS heterostructures, which have similar compositions but different mixing behavior. The CoxZn1–xS solid solution can also be integrated into heterostructured nanorods to combine their composition-tunable properties with other materials.
Detail
A General One-Step Synthesis of Alkanethiyl-Stabilized Gold Nanoparticles with Control over Core Size and Monolayer Functionality
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-17 , DOI: 10.1021/acs.chemmater.3c01506
In spite of widespread interest in the unique size-dependent properties and consequent applications of gold nanoparticles (AuNPs), synthetic protocols that reliably allow for independent tuning of surface chemistry and core size, the two critical determinants of AuNP properties, remain limited. Often, core size is inherently affected by the ligand structure in an unpredictable fashion. Functionalized ligands are commonly introduced using postsynthesis exchange procedures, which can be inefficient and operationally delicate. Here, we report a one-step protocol for preparing monolayer-stabilized AuNPs that is compatible with a wide range of ligand functional groups and also allows for the systematic control of core size. In a single-phase reaction using the mild reducing agent tert-butylamine borane, AuNPs that are compatible with solvents spanning a wide range of polarities from toluene to water can be produced without damaging reactive chemical functionalities within the small-molecule surface-stabilizing ligands. We demonstrate that the rate of reduction, which is easily controlled by adjusting the period over which the reducing agent is added, is a simple parameter that can be used irrespective of the ligand structure to adjust the core size of AuNPs without broadening the size distribution. Core sizes in the range of 2–10 nm can thus be generated. The upper size limit appears to be determined by the nature of each specific ligand/solvent pairing. This protocol produces high quality, functionally sophisticated nanoparticles in a single step. By combining the ability to vary size-related nanoparticle properties with the option to incorporate reactive functional groups at the nanoparticle–solvent interface, it is possible to generate chemically reactive colloidal building blocks from which more complex nanoparticle-based devices and materials may subsequently be constructed.
Detail
Ultrapure Green High Photoluminescence Quantum Yield from FAPbBr3 Nanocrystals Embedded in Transparent Porous Films
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-07 , DOI: 10.1021/acs.chemmater.3c00934
Achieving highly transparent and emissive films based on perovskite quantum dots (PQDs) is a challenging task since their photoluminescence quantum yield (PLQY) typically drops abruptly when they are used as building blocks to make a solid. In this work, we obtain highly transparent films containing FAPbBr3 quantum dots that display a narrow green emission (λ = 530 nm, full width at half-maximum (FWHM) = 23 nm) with a PLQY as high as 86%. The method employed makes use of porous matrices that act as arrays of nanoreactors to synthesize the targeted quantum dots within their void space, providing both a means to keep them dispersed and a protective environment. Further infiltration with poly(methyl methacrylate) (PMMA) increases the mechanical and chemical stability of the ensemble and serves to passivate surface defects, boosting the emission of the embedded PQD and significantly reducing the width of the emission peak, which fulfills the requirements established by the Commission Internationale de l’Éclairage (CIE) to be considered an ultrapure green emitter. The versatility of this approach is demonstrated by fabricating a color-converting layer that can be easily transferred onto a light-emitting device surface to modify the spectral properties of the outgoing radiation.
Detail
Melanin-like Nanoparticles Boosted the Photoprotective Efficiency and Stability of Sanshool
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-03 , DOI: 10.1021/acs.chemmater.3c00758
Sanshool, a naturally occurring molecule from Zanthoxylum xanthoxylum, is an essential component preventing photodamage; however, inherent instabilities and the potential risk of skin permeation limit its further application. Inspired by the natural photoprotective mechanism, melanin-like materials were applied to boost the photoprotective efficiency and stability of sanshool. This could be achieved with melanin–sanshool nanoparticles (melanin–S NPs) via facile and efficient boron esterification interactions, yielding melanin–S NPs with uniform sizes and improving stability, effective ultraviolet absorption, and antioxidative capacities in vitro. In addition, the skin permeation, photoprotective activity, and potential mechanism of melanin–S NPs were studied using skin photodamage intracellular and animal models. This bioinspired strategy of melanin-based nanomaterials provides a platform for improving the key properties of naturally occurring functional molecules.
Detail
High-Throughput Screening of Hole Transport Materials for Quantum Dot Light-Emitting Diodes
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-06-27 , DOI: 10.1021/acs.chemmater.3c00561
Solution-processed colloidal quantum dot light-emitting diodes (QLEDs) have received significant attention as a new route for optoelectronic applications. However, there are serious challenges to the widespread use of QLED devices. The energy-level mismatch between commonly used quantum dots (QDs) and traditional hole transport materials (HTMs) is large and significantly larger than the mismatch between the QDs and commercial electron transport materials. As a consequence, charge carriers in the light-emitting layer (EML) are imbalanced, adversely affecting the efficiency of QLED devices. Given the enormous space of organic chemistry, the design and development of novel HTMs with appropriate electronic properties is a Herculean task. Here, we apply a combined approach of active learning (AL) and high-throughput density functional theory (DFT) calculations as a novel strategy to efficiently navigate the search space in a large materials library. The AL workflow provides a systematic approach to find promising material candidates by considering multiple optoelectronic properties while keeping the load of DFT calculations low. Top candidates are further evaluated by molecular dynamics simulations and machine learning to assess their hole-transporting rates and glass-transition temperatures (Tg) of amorphous films. This work offers an efficient high-throughput materials screening strategy for QLEDs, saving the cost for excessive atomic-scale computer simulations, unnecessary materials synthesis, and failed device fabrication.
Detail
Micelle–Micelle Cross-Linked Highly Stretchable Conductive Hydrogels for Potential Applications of Strain and Electronic Skin Sensors
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-07 , DOI: 10.1021/acs.chemmater.3c01092
Wearable sensors made of flexible and stretchable hydrogels have garnered significant attention. However, their use has been limited by poor mechanical performance, such as poor toughness, poor self-recovery, and a large response–recovery time. To overcome these limitations, we have developed a novel cross-linking agent-based hydrogel with high stretchability, high toughness, antifatigue properties, and good conductivity. These hydrogels were developed by introducing l-glutamic acid (LGA) into hydrophobically cross-linked polyacrylamide (PAmm) chains. In this system, LGA dynamically cross-linked the micelle–micelle and micelle–polymer chains and greatly regulates the mechanical properties of the hydrogels. The noncovalent synergistic interactions that came with the insertion of LGA enable the hydrogels to achieve high stretchability and high stress values, with fast self-recovery and antifatigue behaviors without the help of foreign stimuli. Additionally, LGA-based hydrogels can function as durable and highly sensitive strain sensors for detecting various mechanical deformations with a fast response–recovery time and high gauge factor value. As a result, the hydrogels have the capability to be designed as wearable strain sensors that are capable of detecting large human joint motions, such as neck twisting, neck bending, and wrist, finger, and elbow movements. Similarly, these hydrogels are capable of monitoring different subtle human motions such as speaking and differentiating between different words, swallowing, and drinking through larynx vibrations. Besides these large and subtle human motions, hydrogels have the ability to differentiate and reproduce different written words with reliability. These LGA-regulated hydrogels have potential applications in electric skins, medical monitoring, soft robotics, and flexible touch panels.
Detail
Preparation of Hierarchically Porous Niobium(V) Oxide and Alkaline Niobate Monoliths via Sol–Gel Accompanied by Phase Separation
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-06-29 , DOI: 10.1021/acs.chemmater.3c00916
Hierarchically porous niobium(V) oxide monoliths were prepared through the sol–gel process accompanied by phase separation and subsequent heat treatment. Macroporous and mesoporous characteristics as well as crystal structures were investigated in detail. Macroporous structures were controlled by the starting composition to manipulate phase separation, whereas mesoporous structures were modified by heat treatment in air to crystallize niobium(V) oxide. The results showed that by heat treating the as-dried gel at 550 °C in air, a hierarchically ordered macro/mesoporous material with BET surface area of 54 m2 g–1 was obtained. With an increase of the heat treatment temperature, an increase in the mesopore size accompanied by a decrease in the specific surface area was observed as a result of crystallite growth. Heat treatment under a N2 atmosphere resulted in the formation of phases with lower-valence niobium such as NbO2 and Nb12O29, which were derived from the reduction by the carbothermal reaction due to the presence of carbonized organic compounds. The conversion of niobium(V) oxide into niobium-containing complex oxides was also examined. Alkaline metals, namely, Li, Na, and K, were incorporated by postgelation treatments. Niobium-rich alkaline niobate phases were obtained when alkaline chloride was incorporated, whereas the majority of lithium niobate (LiNbO3) phases were obtained when samples were treated with lithium hydroxide.
Detail
Minute and Large-Scale Synthesis of Covalent-Organic Frameworks in Water at Room Temperature by a Two-Step Dissolution–Precipitation Method
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-06 , DOI: 10.1021/acs.chemmater.3c01220
Low-cost, green, large-scale, room-temperature, and fast synthesis of covalent organic frameworks (COFs) represents a highly desirable issue, due to both scientific and industrial interests, but remains a big challenge. The disadvantage of the established solvothermal method for COFs is now seriously restricting their practical industrial applications. We report herein aqueous synthesis of ketoenamine- and imine-linked COFs through a two-step dissolution–precipitation (DP) strategy. Impressively, using this DP method, we can prepare five ketoenamine-linked COFs and two imine-linked COFs in an ideal synthetic process with room temperature, 5 min reaction time, and large-scale products for one batch reaction, in the absence of acetic acid. These COFs show impressively high crystallinity and porosity and potential application in iodine and uranyl capture. This ideal synthetic route will pave a powerful methodology for making functional COFs with the value of practical industrial applications.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
16.20 62 Science Citation Index Science Citation Index Expanded Not
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https://www.elsevier.com/journals/inorganic-chemistry-communications/1387-7003/guide-for-authors
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